molecular formula C17H18N2O5S B2685890 ethyl (2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 477555-88-7

ethyl (2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2685890
CAS No.: 477555-88-7
M. Wt: 362.4
InChI Key: JAHFSCZOGLVHPZ-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (2Z)-2-[(2,3-dihydro-1,4-benzodioxine-6-carbonyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C17H18N2O5S and its molecular weight is 362.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Studies

Research into compounds with similar structural characteristics to Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate often focuses on their synthesis and structural analysis. For instance, studies have demonstrated methods for synthesizing thiazoline and thiazole derivatives, which are crucial for developing pharmaceuticals and materials with novel properties. The crystal structure of ethyl 1-(2-(hydroxyimino)-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate, a compound with a similar structure, has been determined, providing insights into its molecular geometry and potential reactivity (Zhou et al., 2017).

Anticancer Activity

Some derivatives related to Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate have shown promise in anticancer research. Specifically, ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives have been synthesized and evaluated for their in vitro and in vivo anticancer activity, demonstrating potential as apoptosis-inducing agents for breast cancer (Gad et al., 2020).

Antimicrobial and Anti-inflammatory Properties

Compounds structurally related to Ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate have been investigated for their antimicrobial and anti-inflammatory properties. For example, new thiazolo[4,5-d] pyrimidines synthesized from ethyl 4-amino-2,3-dihydro-3-methyl-2-thio-xothiazole-5-carboxylate have shown significant inhibitory effects against Gram-positive bacteria and yeasts (Balkan et al., 2001).

Photophysical and Photochemical Studies

The photophysical and photochemical properties of thiazole derivatives, including ethyl 2-arylthiazole-5-carboxylates, have been explored, revealing their potential as singlet-oxygen sensitizers and their unique fluorescence characteristics. These studies are critical for developing new materials for photodynamic therapy and other light-based technologies (Amati et al., 2010).

Properties

IUPAC Name

ethyl 2-(2,3-dihydro-1,4-benzodioxine-6-carbonylimino)-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-4-22-16(21)14-10(2)19(3)17(25-14)18-15(20)11-5-6-12-13(9-11)24-8-7-23-12/h5-6,9H,4,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAHFSCZOGLVHPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC3=C(C=C2)OCCO3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.